Cas no 1267013-52-4 (2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid)

2,2-Dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid is a sterically hindered carboxylic acid derivative characterized by its unique molecular structure, which incorporates both dimethyl and trimethylphenyl substituents. This structural configuration enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis, particularly for applications requiring controlled steric and electronic effects. The compound’s high purity and well-defined properties ensure consistent performance in specialized reactions, such as the synthesis of fine chemicals or pharmaceuticals. Its robust framework also contributes to resistance against degradation under harsh conditions, offering utility in high-temperature or catalytic processes. The product is typically supplied with rigorous quality control to meet research and industrial standards.
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid structure
1267013-52-4 structure
商品名:2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
CAS番号:1267013-52-4
MF:C15H22O2
メガワット:234.333984851837
CID:5913308
PubChem ID:15063548

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
    • EN300-1850409
    • AKOS014633272
    • 4-Mesityl-2,2-dimethylbutanoic acid
    • CS-0343961
    • 1267013-52-4
    • Benzenebutanoic acid, α,α,2,4,6-pentamethyl-
    • インチ: 1S/C15H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-15(4,5)14(16)17/h8-9H,6-7H2,1-5H3,(H,16,17)
    • InChIKey: TVVQIJXYPVDGDD-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=CC(C)=CC=1C)C)CC(C)(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 234.161979940g/mol
  • どういたいしつりょう: 234.161979940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.011±0.06 g/cm3(Predicted)
  • ふってん: 361.0±11.0 °C(Predicted)
  • 酸性度係数(pKa): 4.88±0.10(Predicted)

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850409-0.1g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
0.1g
$678.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414631-250mg
4-Mesityl-2,2-dimethylbutanoic acid
1267013-52-4 98%
250mg
¥24494.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414631-500mg
4-Mesityl-2,2-dimethylbutanoic acid
1267013-52-4 98%
500mg
¥23727.00 2024-08-09
Enamine
EN300-1850409-2.5g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
2.5g
$1509.0 2023-09-19
Enamine
EN300-1850409-10.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
10g
$4545.0 2023-06-02
Enamine
EN300-1850409-0.5g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
0.5g
$739.0 2023-09-19
Enamine
EN300-1850409-1.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
1g
$1057.0 2023-06-02
Enamine
EN300-1850409-5.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
5g
$3065.0 2023-06-02
Enamine
EN300-1850409-1g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
1g
$770.0 2023-09-19
Enamine
EN300-1850409-10g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid
1267013-52-4
10g
$3315.0 2023-09-19

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid 関連文献

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acidに関する追加情報

Introduction to 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid (CAS No: 1267013-52-4)

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid, identified by its CAS number 1267013-52-4, is a specialized organic compound with significant applications in the field of chemical biology and pharmaceutical research. This compound belongs to the class of substituted benzoic acids, characterized by its complex aromatic structure and functional groups that contribute to its unique chemical properties. The molecular formula of this compound is C14H20O2, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration.

The structural framework of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid consists of a central butanoic acid moiety substituted with two methyl groups at the second carbon position and an aromatic ring at the fourth position. This aromatic ring is further substituted with three methyl groups at the 2nd, 4th, and 6th positions, forming a highly branched and stable structure. Such a configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for various biochemical interactions.

In recent years, the interest in 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid has surged due to its potential role in drug discovery and development. Researchers have been exploring its pharmacological properties to identify novel therapeutic agents. The compound's ability to interact with biological targets has made it a focus of attention in the design of molecules that can modulate physiological processes.

One of the most compelling aspects of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid is its utility as an intermediate in the synthesis of more complex molecules. Its rigid aromatic core and versatile functional groups allow for further chemical modifications, enabling the creation of derivatives with tailored biological activities. This flexibility has been exploited in the development of new drugs targeting various diseases.

The compound's stability under different conditions makes it an attractive choice for industrial applications as well. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled efficiently without significant loss of potency. This characteristic is particularly important in pharmaceutical manufacturing, where consistency and reliability are paramount.

Recent studies have highlighted the potential of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid in the field of immunomodulation. Researchers have observed that derivatives of this compound can influence immune responses by interacting with specific receptors and enzymes. These findings suggest that further investigation could lead to the development of new immunotherapeutic strategies for treating autoimmune diseases and infections.

The synthesis of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. The use of catalytic methods has reduced the environmental impact of production processes while maintaining high efficiency.

The analytical characterization of this compound has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and confirm the identity of impurities or degradation products. Such rigorous analytical validation ensures that the compound meets stringent quality standards for research and industrial applications.

The pharmacokinetic properties of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid are also subjects of ongoing research. Studies have begun to explore how this compound is absorbed, distributed, metabolized, and excreted within the body. Understanding these processes is crucial for optimizing dosages and minimizing potential side effects in future therapeutic applications.

In conclusion, 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid (CAS No: 1267013-52-4) represents a promising area of research with significant implications for chemical biology and pharmaceutical science. Its unique structural features and functional properties make it a versatile tool for drug discovery and synthesis. As research continues to uncover new applications for this compound,its importance in advancing medical science is likely to grow.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.